Lipophilic Ligand Efficiency (LLE) Advantage Conferred by 3,4-Dimethoxy Substitution vs. Unsubstituted Phenyl Analog
The target compound's 3,4-dimethoxyphenyl group increases topological polar surface area (tPSA) compared to the 3-phenyl analog N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, while maintaining a comparable cLogP near 2.8 [1]. This shifts the calculated Lipophilic Ligand Efficiency (LLE = pIC50 – cLogP) profile to a more favorable range for oral bioavailability, as the added methoxy oxygens contribute hydrogen-bond acceptor capacity without proportionally increasing lipophilicity [2]. In contrast, the 3-phenyl analog's lower tPSA and identical cLogP predict higher membrane permeability but also higher promiscuity risk, making the target compound a more balanced starting point for lead optimization.
| Evidence Dimension | Calculated topological Polar Surface Area (tPSA) and cLogP |
|---|---|
| Target Compound Data | tPSA ≈ 90.0 Ų; cLogP ≈ 2.8 |
| Comparator Or Baseline | N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: tPSA ≈ 75.0 Ų; cLogP ≈ 2.8 |
| Quantified Difference | tPSA increase of ~15.0 Ų (20% relative increase); cLogP unchanged. |
| Conditions | Predicted via fragment-based method; values are computational estimates. |
Why This Matters
The 15 Ų tPSA increment, without increasing lipophilicity, enables higher LLE values and improved predicted oral absorption profile, making the compound a more attractive lead scaffold than its simpler 3-phenyl congener for hit-to-lead campaigns targeting intracellular enzymes.
- [1] Kuujia.com. CAS 899752-95-5: 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide. Product Technical Data. View Source
- [2] Tiekink, E. R. T. et al. Synthesis, structural characterisation and theoretical studies of a novel pyridazine derivative: Investigations of anti-inflammatory activity and inhibition of α-glucosidase. Journal of Molecular Structure, 2021, 1245, 131055. View Source
